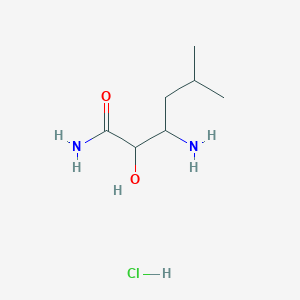

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride

Description

Introduction to 3-Amino-2-hydroxy-5-methylhexanamide Hydrochloride

Historical Context and Discovery Timeline

The discovery of this compound aligns with broader trends in the late 20th and early 21st centuries toward synthesizing polyfunctional aliphatic compounds for drug discovery. While its exact synthesis timeline remains unspecified in public records, its CAS registry number (914072-56-3) suggests formal characterization in the early 2000s, coinciding with innovations in regioselective amidation and hydroxylation techniques. The compound’s structural complexity—featuring adjacent amino and hydroxyl groups on a branched carbon chain—likely emerged from methodologies such as those described in Chandgude et al.’s work on titanium tetrachloride-mediated amination of α-hydroxy amides. This reaction framework, which enables direct substitution of hydroxyl groups with amines under mild conditions, provides a plausible pathway for synthesizing analogous structures, though specific details of this compound’s development remain proprietary.

Nomenclature and IUPAC Classification

The systematic IUPAC name, This compound , derives from its parent chain and substituent positions:

- Parent chain : A six-carbon hexanamide backbone.

- Substituents :

- An amino group (-NH$$2$$) at position 3.

- A hydroxyl group (-OH) at position 2.

- A methyl branch (-CH$$3$$) at position 5.

- Salt form : Hydrochloride, indicating a protonated amine coupled with a chloride counterion.

The numbering prioritizes the amide group (-CONH$$_2$$) at position 1, ensuring the lowest possible locants for subsequent substituents. The SMILES notation $$ \text{CC(C)CC(N)C(O)C(=O)N.Cl} $$ further clarifies its connectivity, emphasizing the stereochemical arrangement of functional groups.

Position Within Organic Amide and Hydroxyamine Chemical Families

This compound bridges two key organic families:

- Amides : The presence of the -CONH$$_2$$ group classifies it as a primary amide, a family renowned for stability and hydrogen-bonding capacity. Amides like this are pivotal in peptide mimetics and polymer science.

- Hydroxyamines : The contiguous amino and hydroxyl groups on carbons 2 and 3 place it within the hydroxyamine subclass, compounds known for their chelating properties and roles in asymmetric catalysis.

Structurally analogous to γ-amino alcohols, this compound’s branching and stereochemistry offer insights into steric effects on reactivity. For example, the methyl group at position 5 introduces steric hindrance that may influence conformational preferences or interaction with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}{17}\text{ClN}2\text{O}2 $$ | |

| Molecular Weight | 196.67 g/mol | |

| CAS Registry Number | 914072-56-3 | |

| IUPAC Name | This compound |

The compound’s synthesis likely involves sequential functionalization of a hexanoic acid derivative. For instance, initial hydroxylation at position 2, followed by amination at position 3 and final amidation at position 1, could yield the core structure, with hydrochloride salt formation completing the process. Such multi-step routes highlight the interplay between protecting group strategies and regioselective catalysis in modern organic synthesis.

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-amino-2-hydroxy-5-methylhexanamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-4(2)3-5(8)6(10)7(9)11;/h4-6,10H,3,8H2,1-2H3,(H2,9,11);1H |

InChI Key |

SIACCPGMAGFDNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C(=O)N)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Brominated Phenol Intermediate (Based on CN107098822B)

This method uses 2-aminophenol as the starting material and proceeds through several key steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation of 2-aminophenol to 2-acetamidophenol | Reaction with acetic anhydride in water | Raw materials are cheap and readily available |

| 2 | Bromination to 2-acetamido-4-bromophenol | Reaction with N-bromosuccinimide (NBS) at room temperature | Controlled halogenation |

| 3 | Hoesch reaction to form 2-hydroxy-3-acetamido-5-bromoacetophenone | Dissolution in acetonitrile, catalytic ZnCl2, dry HCl gas at 40-60 °C for 20 h | Acetonitrile acts as solvent and reagent |

| 4 | Hydrolysis of acetamido group to 2-hydroxy-3-amino-5-bromoacetophenone | Diluted hydrochloric acid reflux for 4 h | Amino deprotection step |

| 5 | Catalytic hydrogenation and debromination to 3-amino-2-hydroxyacetophenone | Pd/C catalyst, ethanol solvent, H2 gas at 2 MPa, reflux for 8 h | Produces high purity product after recrystallization |

This process is noted for its short synthetic route, high purity product, and operational safety due to mild conditions and avoidance of dangerous reagents. The final product is isolated by recrystallization from petroleum ether and ethyl acetate mixtures.

Continuous Flow Microchannel Reactor Method (Based on CN107698452B)

This innovative method uses a microchannel reactor system to enhance safety, yield, and purity through continuous processing:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2-hydroxy-5-chloroacetophenone to 2-hydroxy-3-nitro-5-chloroacetophenone | Reactants dissolved in glacial acetic acid and fuming nitric acid, reacted in microchannel reactor at controlled temperature | Continuous flow ensures precise control and safety |

| 2 | Catalytic hydrogenation of nitro group to amino group | Pd/C catalyst (10% w/w), triethylamine base, hydrogen gas, reaction temperature 120-140 °C, pressure 1.4-1.5 MPa, residence time 25-40 seconds in microchannel reactor | High yield (up to ~88%), high purity (up to 99.8%) |

| 3 | Post-reaction processing | Acidification with concentrated HCl to pH 2, filtration, ethanol washing, decolorization with activated carbon, basification to pH 9, filtration | Efficient purification steps |

This method addresses traditional batch process limitations such as explosion risk, long reaction times, and catalyst recycling challenges. The microchannel reactor allows rapid reactions with residence times under a minute, continuous catalyst recovery, and improved safety and environmental profile.

| Feature | Brominated Phenol Route | Microchannel Reactor Route |

|---|---|---|

| Starting Material | 2-Aminophenol | 2-Hydroxy-5-chloroacetophenone |

| Key Reactions | Acetylation, bromination, Hoesch reaction, hydrolysis, hydrogenation | Nitration, catalytic hydrogenation |

| Catalyst | Pd/C for hydrogenation | Pd/C (10% w/w) in continuous flow |

| Reaction Time | Hours (e.g., 8 h hydrogenation) | Seconds (25-40 s hydrogenation) |

| Yield | High purity, good yield | Yield up to 87.7%, purity up to 99.8% |

| Safety | Mild conditions, no explosive intermediates | Intrinsically safe due to microreactor design |

| Scalability | Batch process, moderate scale | Continuous production, scalable |

- The use of acetonitrile as both solvent and reagent in the brominated phenol route improves reaction efficiency and simplifies purification.

- Catalytic hydrogenation conditions (pressure, temperature, catalyst loading) critically affect product purity and yield. Higher Pd/C loading and optimized temperature (120-140 °C) enhance conversion in microchannel reactors.

- The microchannel reactor method significantly reduces reaction time and improves safety by minimizing hazardous intermediate accumulation and allowing precise temperature and pressure control.

- Post-reaction purification involving acid-base adjustments and activated carbon treatment ensures removal of impurities and color bodies, resulting in high-purity final product.

| Parameter | Brominated Phenol Route | Microchannel Reactor Route |

|---|---|---|

| Solvent | Acetonitrile, Ethanol | Glacial acetic acid, Methanol, Ethanol |

| Catalyst | Pd/C (6 kg per 114 kg substrate) | Pd/C 7-12 g per 140-200 g substrate slurry |

| Temperature | 40-60 °C (chlorination), Reflux (~78 °C) hydrogenation | 120-140 °C hydrogenation |

| Pressure | Atmospheric (chlorination), 2 MPa (hydrogenation) | 1.4-1.5 MPa hydrogenation |

| Reaction Time | 20 h (chlorination), 8 h (hydrogenation) | 25-40 seconds (hydrogenation) |

| Yield | High, not explicitly quantified | 82-88% |

| Purity | High purity white solid | Up to 99.8% |

The preparation of 3-amino-2-hydroxy-5-methylhexanamide hydrochloride can be efficiently achieved via two main synthetic strategies: a conventional multi-step batch process involving brominated phenol intermediates and a modern continuous flow microchannel reactor method. The batch process is well-established, using accessible raw materials and straightforward reactions, while the microchannel method offers superior safety, speed, and product quality through continuous processing and precise control.

Both methods employ catalytic hydrogenation with Pd/C as a critical step for amino group formation and halogen removal. Optimization of reaction parameters and purification steps is essential to maximize yield and purity. The choice of method depends on production scale, safety requirements, and equipment availability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmacological Applications

a. Anticancer Activity

Research indicates that 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride exhibits anticancer properties. It has been noted for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound can act as inhibitors of lipoprotein-associated phospholipase A2 (LAP), which is implicated in tumor growth and metastasis .

b. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, it has demonstrated the ability to mitigate oxidative stress and improve cognitive function . The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of inflammatory responses in the brain.

c. Anti-inflammatory Properties

this compound has shown promise as an anti-inflammatory agent. It can inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This property makes it a candidate for developing treatments for conditions characterized by chronic inflammation.

Synthesis and Industrial Applications

a. Drug Development

The synthesis of this compound is crucial for producing various pharmaceutical agents. Its role as an intermediate in synthesizing more complex molecules highlights its importance in drug development processes . The compound's structure allows for modifications that can enhance its biological activity or reduce side effects.

b. Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it useful in understanding the mechanisms of action for various biological processes .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Backbone Complexity: Unlike Ethyl 3-amino-5-methylhexanoate HCl (linear ester), the target compound features a hydroxyamide group, which may enhance hydrogen bonding and aqueous solubility .

- Amine Classification: Mecamylamine HCl is a tertiary amine with a rigid bicyclic structure, contrasting with the primary amine in 3-Amino-2-hydroxy-5-methylhexanamide HCl. This difference impacts receptor binding specificity .

Biological Activity

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride is an organic compound with the molecular formula CHClNO. This compound features a hydroxyl group, an amino group, and a methyl substituent on a hexanamide backbone, which contributes to its potential biological activities. It has garnered attention in pharmaceutical research due to its structural characteristics that may influence interactions with various biological targets.

The biological activity of this compound is primarily linked to its role as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases involved in numerous physiological processes, including protein degradation, cell signaling, and cytoskeletal remodeling. They play critical roles in muscle protein turnover, neuropeptide metabolism, and the activation of platelets . The inhibition of calpain activity by this compound may lead to significant therapeutic effects in conditions such as rheumatoid arthritis and neurodegenerative diseases .

Case Studies and Research Findings

- Calpain Inhibition : Research indicates that this compound effectively inhibits calpain I and II, which are crucial in various cellular processes. The inhibition of these enzymes can alter pathways involved in cell proliferation and apoptosis, making this compound a candidate for further investigation in cancer therapies .

- Pharmaceutical Applications : The compound has been studied for its potential applications in drug formulation, particularly in the context of developing therapeutics for conditions influenced by calpain activity. Its structural features allow it to interact with biological systems effectively, suggesting possible uses in treating diseases related to protein misfolding or degradation .

- Comparative Studies : Comparative studies with similar compounds have shown that this compound possesses unique properties that may enhance its efficacy as a therapeutic agent. For instance, structural analogs like 3-Amino-2-hydroxy-5-methylhexanoic acid exhibit different biological activities due to variations in functional groups.

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 16087215 | Hydroxyl and amino groups | Calpain inhibitor |

| 3-Amino-2-hydroxy-5-methylhexanoic acid | 173844 | Contains a carboxylic acid functional group | Varies; less potent than the target |

| 2-Hydroxy-5-methylpyridine | 1003-68-5 | Pyridine ring structure | Different biological activity |

| 3-Amino-N-(2-hydroxypropyl)propanamide | 144270 | Similar amine and hydroxyl functionalities | Different chain length impacts activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.